![molecular formula C12H12N2O3 B1408432 ethyl 2-acetyl-2H-indazole-6-carboxylate CAS No. 1858242-11-1](/img/structure/B1408432.png)
ethyl 2-acetyl-2H-indazole-6-carboxylate
Overview
Description
Ethyl 2-acetyl-2H-indazole-6-carboxylate is a chemical compound with the molecular formula C12H12N2O3 . It has a molecular weight of 232.24 g/mol .
Molecular Structure Analysis
Indazoles, including this compound, consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases . The thermodynamic internal energy calculation of these tautomers points to 1H-indazole as the predominant and stable form over 2H-indazole .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 232.24 g/mol .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
- Ghelani, Khunt, and Naliapara (2017) explored the synthesis of novel indazole-bearing oxadiazole derivatives, highlighting their antimicrobial activity. This research is significant in understanding the chemical properties and potential applications of ethyl 2-acetyl-2H-indazole-6-carboxylate in developing new compounds (Ghelani, Khunt, & Naliapara, 2017).
Key Intermediates in Drug Synthesis
- Wu Zhongshi (2010) conducted a study on the synthesis of 2,3-diethyl-6-nitro-2H-indazole, emphasizing its role as a key intermediate in novel molecule-targeting angiogenesis inhibitors with anti-tumor activity (Wu Zhongshi, 2010).
Synthesis of Chiral Compounds
- Cox, Prager, and Svensson (2003) demonstrated the synthesis of chiral 2-aminoalkyloxazole-4-carboxylates from isoxazol-5(2H)-ones, showcasing the potential of this compound in producing chiral molecules (Cox, Prager, & Svensson, 2003).
N-Difluoromethylation Processes
- Hong et al. (2020) described a mild and scalable procedure for N-1-difluoromethylation, extending its application to various indazole derivatives including this compound (Hong et al., 2020).
Phosphine-Catalyzed Annulation Synthesis
- Zhu, Lan, and Kwon (2003) explored a phosphine-catalyzed annulation synthesis, where ethyl 2-methyl-2,3-butadienoate underwent [4 + 2] annulation, showing a connection to this compound in the synthesis of complex organic structures (Zhu, Lan, & Kwon, 2003).
Synthesis of Thiazole Derivatives
- Dovlatyan et al. (2004) focused on the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives, demonstrating the broad utility of this compound in the production of thiazole derivatives (Dovlatyan et al., 2004).
Antitubercular Agent Synthesis
- Abo-Ashour et al. (2018) synthesized hybrids of 2-amino-4-methylthiazole with 5-ethyl carboxylate functionality, highlighting the role of this compound in creating potential antitubercular agents (Abo-Ashour et al., 2018).
Antibacterial Compound Synthesis
- Velpula et al. (2015) reported the synthesis of novel 3,6-disubstituted coumarin derivatives using this compound, demonstrating its utility in developing antibacterial compounds (Velpula et al., 2015).
Synthesis of Cyclohexanones
- Vafina et al. (2001) explored the synthesis of 2,4-bis(ethoxycarbonyl)- and 2,4-diacetyl-3-hetaryl-5-hydroxy-5-methylcyclohexanones, indicating the potential of this compound in synthesizing cyclohexanone derivatives (Vafina et al., 2001).
Functionalized Indazole Derivatives
- Fraile et al. (2011) reported the synthesis of novel 3-heteroaryl N-1-functionalized indazoles, utilizing this compound in cross-coupling reactions to produce functionalized indazole derivatives (Fraile et al., 2011).
N-Acetylated Derivative Synthesis
- Kusakiewicz-Dawid et al. (2007) focused on the synthesis and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, showing the chemical versatility of this compound in producing acetylated products (Kusakiewicz-Dawid et al., 2007).
Safety and Hazards
Safety information for ethyl 2-acetyl-2H-indazole-6-carboxylate indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Indazole derivatives, which include ethyl 2-acetyl-2h-indazole-6-carboxylate, have been found to exhibit a wide variety of biological properties . These compounds have shown anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Mode of Action
It is known that indazole derivatives can interact with various biological targets to exert their effects . For instance, some indazole derivatives have been found to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), all of which are involved in inflammation .
Result of Action
For instance, some indazole derivatives have been found to inhibit the production of inflammatory mediators in osteoarthritis cartilage .
properties
IUPAC Name |
ethyl 2-acetylindazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-10-7-14(8(2)15)13-11(10)6-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELHQARABGQFEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NN(C=C2C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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